molecular formula C22H26N2O4 B4059722 methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4059722
M. Wt: 382.5 g/mol
InChI Key: WLBWUYAUGWIHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 382.18925731 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Pyrimidine derivatives are synthesized through various methods and have shown a wide range of biological activities. For example, the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential reveal the compound's role in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antioxidant and Radioprotective Activities

  • A novel pyrimidine derivative was synthesized and characterized for its antioxidant and radioprotective activities. This study illustrates the potential of pyrimidine derivatives in mitigating oxidative stress and protecting against radiation-induced damage (Mohan et al., 2014).

Antitumor Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from pyrimidine intermediates, have shown potent cytotoxic properties against several cancer cell lines, indicating the significance of pyrimidine derivatives in cancer research (Deady et al., 2003).

Antimicrobial Evaluation

  • Novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids were synthesized and evaluated for their antimicrobial activity, showcasing the compound's utility in developing new antibacterial and antifungal agents (Shastri & Post, 2019).

Cardiotonic Activity

  • Pyrimidine derivatives have been synthesized and evaluated for their cardiotonic activity, offering insights into their potential use in developing treatments for heart conditions (Dorigo et al., 1996).

properties

IUPAC Name

methyl 6-(2-butoxynaphthalen-1-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-5-6-13-28-17-12-11-15-9-7-8-10-16(15)19(17)20-18(21(25)27-4)14(2)24(3)22(26)23-20/h7-12,20H,5-6,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBWUYAUGWIHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(N(C(=O)N3)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-(2-butoxy-1-naphthyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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